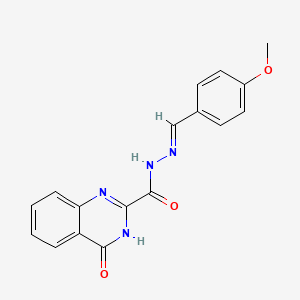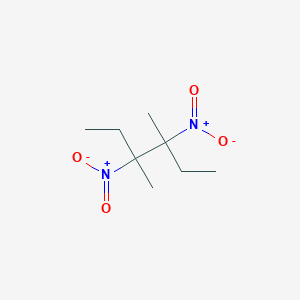
N'-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinazoline core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a hydrazone moiety, which is a functional group characterized by the presence of a nitrogen-nitrogen double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine group.
Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, which may contribute to its biological activity. Additionally, the quinazoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxybenzylidene)isonicotinohydrazone: This compound shares a similar hydrazone moiety but has a different core structure.
N-(4-Methoxybenzylidene)-4-butylaniline: This compound has a similar benzylidene group but lacks the quinazoline core.
Uniqueness
N’-(4-Methoxybenzylidene)-4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is unique due to its combination of a quinazoline core and a hydrazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
129302-00-7 |
|---|---|
Formule moléculaire |
C17H14N4O3 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C17H14N4O3/c1-24-12-8-6-11(7-9-12)10-18-21-17(23)15-19-14-5-3-2-4-13(14)16(22)20-15/h2-10H,1H3,(H,21,23)(H,19,20,22)/b18-10+ |
Clé InChI |
JZNJGMKPRVVOEA-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC(=O)C2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
![(4-bromophenyl) N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]carbamate](/img/structure/B11951963.png)



![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)



